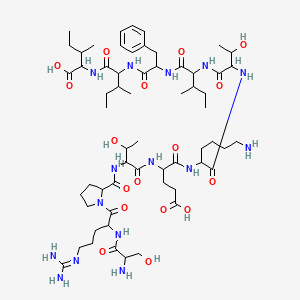

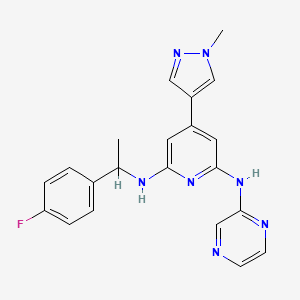

![molecular formula C20H20N4O3 B8082172 2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide](/img/structure/B8082172.png)

2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide

描述

2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research

作用机制

Target of Action

DB289 primarily targets the nucleus of Plasmodium falciparum , the parasite responsible for malaria .

Mode of Action

DB289 is a prodrug that is metabolized into its active form, DB75 . The compound interacts with its target by concentrating in the nucleus of the parasite, leading to a delay in the maturation of the parasite . This delay in maturation is a key aspect of DB289’s anti-parasitic activity.

Biochemical Pathways

The conversion of DB289 to DB75 involves a series of biochemical reactions. These include oxidative O-demethylation and reductive N-dehydroxylation . The enzymes responsible for these reactions are primarily from the CYP4F family .

Pharmacokinetics

DB289 is well absorbed (approximately 50-70%) and effectively converted to DB75 in both rats and monkeys . It is subject to first-pass metabolism and hepatic retention, which limits its systemic bioavailability to 10 to 20% . The clearance of DB289 approximates the liver plasma flow, and its large volume of distribution is consistent with extensive tissue binding .

Result of Action

The primary result of DB289’s action is the delay in the maturation of Plasmodium falciparum . This delay inhibits the growth of the parasite, thereby mitigating the symptoms of malaria. It’s worth noting that in some cases, db289 has been associated with kidney injury .

生化分析

Biochemical Properties

DB289 is metabolized to the active metabolite DB75 in both rat and monkey species . This conversion involves the sequential loss of the two N-methoxy groups, either directly or by O-demethylation followed by reduction of the resulting oxime to the amidine . The enzymes CYP4F2 and CYP4F3B have been identified as the major enzymes catalyzing the initial oxidative O-demethylation of DB289 .

Cellular Effects

DB289 has shown significant effects on various types of cells. For instance, it has been found to reduce the number of circulating parasites in Trypanosoma cruzi-infected mice . In addition, DB289 has been associated with kidney injury in sensitive mouse strains .

Molecular Mechanism

The molecular mechanism of DB289 involves its conversion to the active metabolite DB75, which exhibits a broad spectrum of antiparasitic activity . The conversion process involves the initial oxidative O-demethylation of DB289, predominantly catalyzed by CYP4F enzymes in human liver microsomes .

Temporal Effects in Laboratory Settings

The effects of DB289 change over time in laboratory settings. For instance, DB289 has been shown to reduce parasitemia by 99% and protect against animal mortality by 100% when combined with other compounds . It does not provide a parasitological cure .

Dosage Effects in Animal Models

The effects of DB289 vary with different dosages in animal models. For example, DB289 has shown excellent dose response in mice infected with T. b. brucei, with an ED50 of 2.7 mg/kg .

Metabolic Pathways

DB289 is involved in metabolic pathways that include enzymes such as CYP4F2 and CYP4F3B . These enzymes catalyze the initial oxidative O-demethylation of DB289, a crucial step in its metabolism to the active compound DB75 .

Transport and Distribution

DB289 is well absorbed (approximately 50-70%) and effectively converted to DB75 in both rat and monkey species . It is subject to first-pass metabolism and hepatic retention, limiting its systemic bioavailability to 10 to 20% .

Subcellular Localization

DB75, the active metabolite of DB289, has been found to localize in the parasite nucleus . This suggests that DB289, once converted to DB75, may concentrate in the nucleus and delay parasite maturation .

准备方法

The preparation of 2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

化学反应分析

2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.

科学研究应用

2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases. In industry, this compound can be used in the production of various chemical products and materials.

相似化合物的比较

2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can reveal differences in their chemical properties, reactivity, and applications. Some similar compounds may include CID 459964, CID 459965, and CID 459966, each with distinct characteristics and uses.

属性

IUPAC Name |

N'-methoxy-4-[5-[4-(N'-methoxycarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOQVLAXCBRRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870377 | |

| Record name | 4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186953-56-0 | |

| Record name | Pafuramidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186953-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

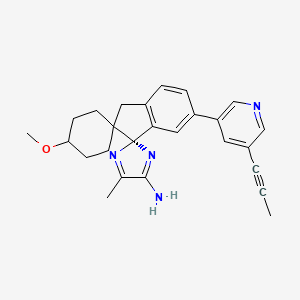

![24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate](/img/structure/B8082098.png)

![(2Z)-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B8082130.png)

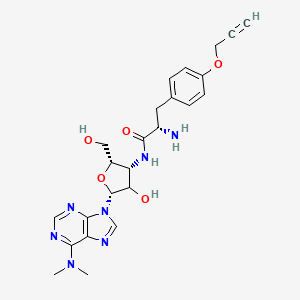

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B8082158.png)

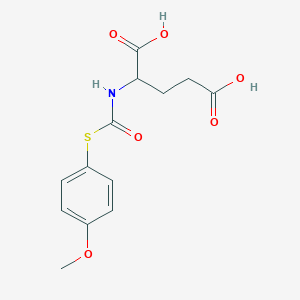

![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B8082185.png)

![(3S)-N-[3-Hydroxy-5-[(1,4,5,6-tetrahydro-5-hydroxy-2-pyriMidinyl)aMino] benzoyl]glycyl-3-(3-broMo-5-t-butylphenyl)-beta-alanine](/img/structure/B8082187.png)

![3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B8082195.png)